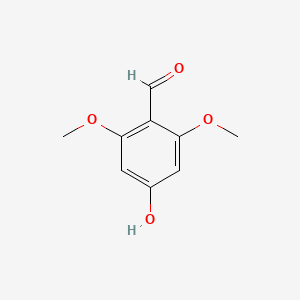

4-Hydroxy-2,6-Dimethoxybenzaldehyd

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 4-Hydroxy-2,6-dimethoxybenzaldehyde often involves multi-step chemical reactions, including oxidation and condensation processes. A relevant example includes the synthesis of oligo-4-hydroxybenzaldehyde from 4-hydroxybenzaldehyde using oxidative polycondensation, suggesting a potential pathway for synthesizing related compounds (Mart et al., 2004).

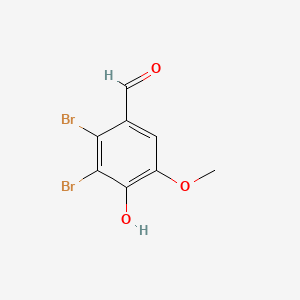

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as methoxybenzaldehyde derivatives, reveals diverse conformations and hydrogen-bonding patterns, indicating the potential structural versatility of 4-Hydroxy-2,6-dimethoxybenzaldehyde. Crystallographic studies provide insights into the arrangement of methoxy groups and the impact on molecular conformation (Gomes et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving similar compounds demonstrate selective reactivity, such as the regioselective replacement of methoxy groups in trimethoxybenzaldehyde derivatives, which could be applicable in modifying 4-Hydroxy-2,6-dimethoxybenzaldehyde (Azzena et al., 1990). Furthermore, the formation of intramolecular charge transfer states and hydrogen bonding in related compounds suggests similar properties in 4-Hydroxy-2,6-dimethoxybenzaldehyde (Stalin & Rajendiran, 2005).

Physical Properties Analysis

The solubility and solution thermodynamics of related compounds, like 4-hydroxybenzaldehyde in various solvents, provide a basis for understanding the solvation behavior of 4-Hydroxy-2,6-dimethoxybenzaldehyde across different media (Wang et al., 2017).

Chemical Properties Analysis

The chemical properties of 4-Hydroxy-2,6-dimethoxybenzaldehyde can be inferred from studies on similar compounds. For instance, the interaction of methoxybenzaldehyde derivatives with beta-cyclodextrin indicates the potential for complex formation and the influence of substituents on photophysical properties (Rajendiran & Balasubramanian, 2008).

Wissenschaftliche Forschungsanwendungen

Bakterizide Aktivität

4-Hydroxy-2,6-Dimethoxybenzaldehyd: wurde als Testverbindung verwendet, um seine bakteriziden Eigenschaften zu untersuchen. Studien haben seine Wirksamkeit gegen eine Reihe von Bakterien gezeigt, darunter Campylobacter jejuni, Escherichia coli, Listeria monocytogenes und Salmonella enterica . Die Fähigkeit dieser Verbindung, das Bakterienwachstum zu hemmen, macht sie zu einem wertvollen Subjekt für die Entwicklung neuer antimikrobieller Wirkstoffe.

Synthese und chemische Analyse

Die Verbindung wird über die Vielsmeyer-Haack-Reaktion synthetisiert. Ihre Bildung wird durch 1H-NMR-Spektroskopie bestätigt . Die detaillierte Analyse ihrer Struktur liefert Einblicke in die Reaktivität und Stabilität von Benzaldehydderivaten, die für verschiedene synthetische Anwendungen von entscheidender Bedeutung sind.

Harzgebundene Aldehyd-Bildung

This compound: kann zur Derivatisierung von Merrifield-Harz verwendet werden, was zu einem harzgebundenen Aldehyd führt . Diese Anwendung ist in der Festphasenorganischen Synthese von Bedeutung, wo die Verbindung als Linker oder funktionelle Gruppe für weitere chemische Reaktionen dienen kann.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

- Role : By disrupting these antioxidation systems, it destabilizes cellular redox homeostasis and inhibits fungal growth .

- This disruption leads to oxidative stress and destabilization of cellular redox balance, ultimately inhibiting fungal growth .

- Deletion mutants in these pathways (e.g., sod1 Δ, sod2 Δ, glr1 Δ) demonstrate the compound’s antifungal activity .

- Impact on Bioavailability : Limited information is available, but its lipophilic nature suggests potential bioavailability .

- Cellular Effects : Inhibition of fungal growth by destabilizing redox balance and compromising antioxidation defenses .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Eigenschaften

IUPAC Name |

4-hydroxy-2,6-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-8-3-6(11)4-9(13-2)7(8)5-10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWPJAZIRZFCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336201 | |

| Record name | 4-Hydroxy-2,6-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22080-96-2 | |

| Record name | 4-Hydroxy-2,6-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethoxy-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

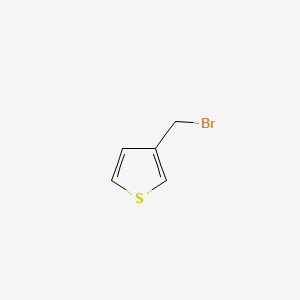

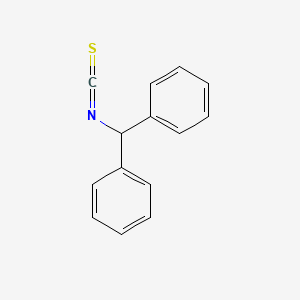

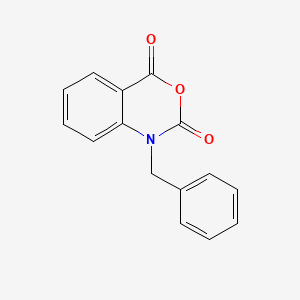

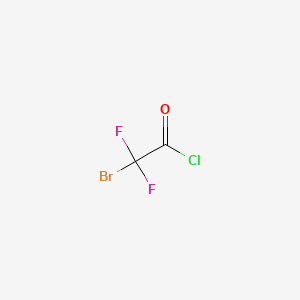

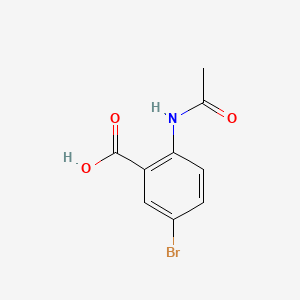

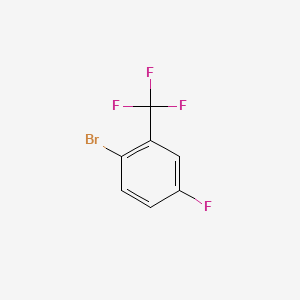

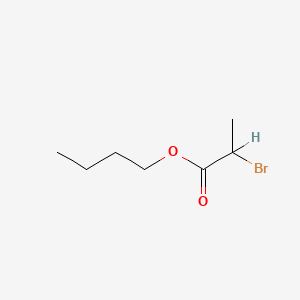

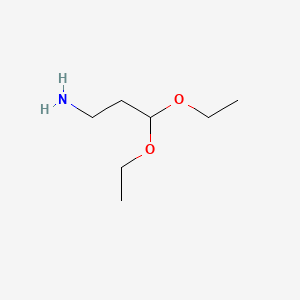

Synthesis routes and methods

Procedure details

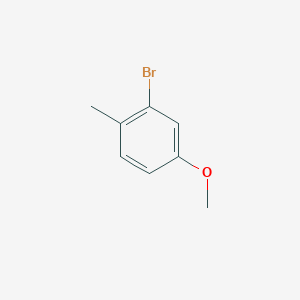

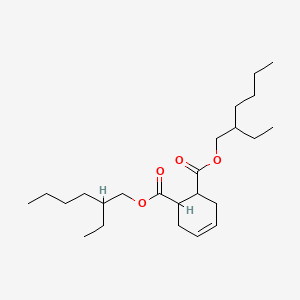

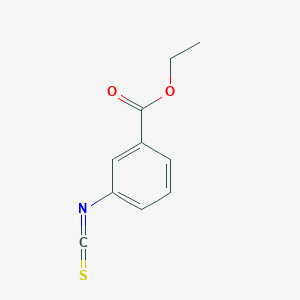

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 4-Hydroxy-2,6-dimethoxybenzaldehyde?

A1: 4-Hydroxy-2,6-dimethoxybenzaldehyde is characterized by its ability to form infinite hydrogen-bonded chains in its solid state. This characteristic is shared with its isomer, 4-hydroxy-3,5-dimethoxybenzaldehyde. []

Q2: Has 4-Hydroxy-2,6-dimethoxybenzaldehyde been found in natural sources?

A2: Yes, this compound was isolated for the first time from the aerial parts of the plant Inula lineariifolia Turcz. []

Q3: Does 4-Hydroxy-2,6-dimethoxybenzaldehyde exhibit any biological activity?

A3: Research indicates that 4-Hydroxy-2,6-dimethoxybenzaldehyde demonstrates antibacterial activity against a range of foodborne pathogens. This includes Campylobacter jejuni, Escherichia coli O157:H7, Listeria monocytogenes, and Salmonella enterica. Interestingly, C. jejuni exhibited significantly higher sensitivity compared to the other tested pathogens. []

Q4: Are there any structural features of 4-Hydroxy-2,6-dimethoxybenzaldehyde that contribute to its antibacterial activity?

A4: Studies suggest that the presence of the aldehyde (CHO) group, in contrast to a carboxyl (COOH) group, plays a role in its antibacterial activity. Furthermore, the position and number of hydroxyl (OH) substituents on the benzene ring also influence its effectiveness. For instance, a 2-OH substitution enhances activity specifically in benzaldehydes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.